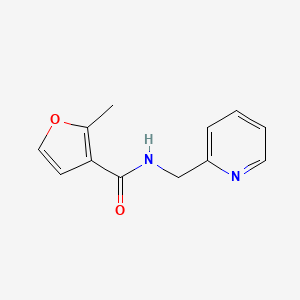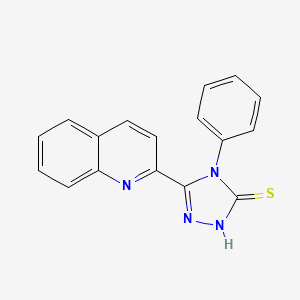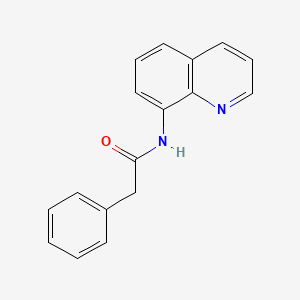
2-methyl-N-(2-pyridinylmethyl)-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-pyridinylmethyl)-3-furamide, also known as Pifithrin-α, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Selivanova et al. as a p53 inhibitor, and since then, it has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
2-methyl-N-(2-pyridinylmethyl)-3-furamideα works by inhibiting the transcriptional activity of p53, preventing it from binding to its target genes. This inhibition leads to the downregulation of p53-dependent genes, including those involved in cell cycle arrest and apoptosis. This compoundα also inhibits the DNA-binding activity of p53, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compoundα has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of inflammation. It has also been shown to protect neurons from oxidative stress and prevent neuronal apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in lab experiments is its high specificity for p53, making it a useful tool for studying the role of p53 in various cellular processes. However, one limitation of this compoundα is its potential cytotoxicity, which can affect the viability of cells in culture. Additionally, this compoundα may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα in scientific research. One potential application is in the development of cancer therapeutics, where this compoundα can be used as a lead compound for the development of more potent and selective p53 inhibitors. Another potential application is in the study of neurodegenerative diseases, where this compoundα can be used to investigate the role of p53 in neuronal apoptosis and oxidative stress. Additionally, this compoundα can be used in the study of inflammation, where it has been shown to have anti-inflammatory effects. Overall, the potential applications of this compoundα in scientific research are vast and promising.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-pyridinylmethyl)-3-furamideα involves the reaction between 2-methyl-3-furoic acid and 2-(bromomethyl)pyridine hydrobromide in the presence of triethylamine. The resulting product is then purified by recrystallization, yielding this compoundα as a white solid.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-pyridinylmethyl)-3-furamideα has been used in various scientific research applications, including cancer research, neuroprotection, and inflammation. It is a potent inhibitor of p53, a tumor suppressor protein that plays a crucial role in preventing the development of cancer. By inhibiting p53, this compoundα can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(5-7-16-9)12(15)14-8-10-4-2-3-6-13-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLYCGNFCGLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)



![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![N-cyclopentyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733054.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)


![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)
